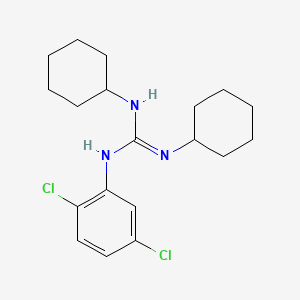
N,N''-Dicyclohexyl-N'-(2,5-dichlorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine: is an organic compound that belongs to the class of guanidines. It is characterized by the presence of two cyclohexyl groups and a 2,5-dichlorophenyl group attached to a guanidine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine typically involves the reaction of cyclohexylamine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine.
Análisis De Reacciones Químicas
Types of Reactions: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Aplicaciones Científicas De Investigación
Chemistry: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Industry: In the industrial sector, N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved depend on the specific target and the context of its use.
Comparación Con Compuestos Similares
N,N’-Dicyclohexylcarbodiimide: Another guanidine compound used in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Similar in structure but with isopropyl groups instead of cyclohexyl groups.
N,N’-Diethylcarbodiimide: Contains ethyl groups and is used in similar applications.
Uniqueness: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is unique due to the presence of the 2,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective binding or reactivity is required.
Propiedades
Número CAS |
4833-46-9 |
|---|---|
Fórmula molecular |
C19H27Cl2N3 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
1,2-dicyclohexyl-3-(2,5-dichlorophenyl)guanidine |
InChI |
InChI=1S/C19H27Cl2N3/c20-14-11-12-17(21)18(13-14)24-19(22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H2,22,23,24) |
Clave InChI |
GCPFUUXCKYZGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NC2CCCCC2)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)

![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
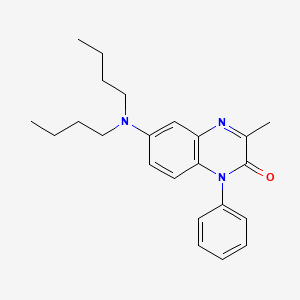
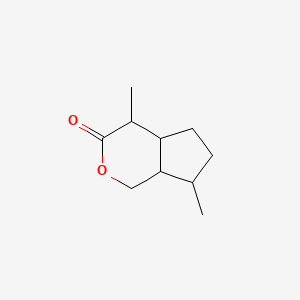
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
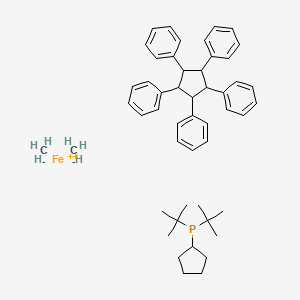
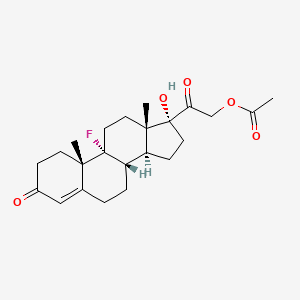
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
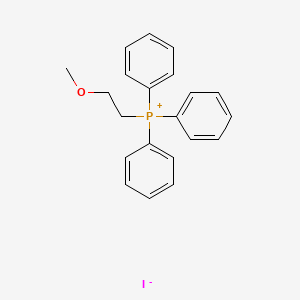
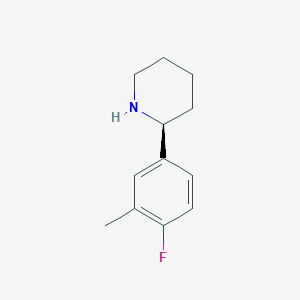
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
